molecular formula C18H20Cl2N4O B5466679 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE

Cat. No.: B5466679
M. Wt: 379.3 g/mol
InChI Key: YHGJCMDVHNOQHA-UHFFFAOYSA-N
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Description

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chloropyridinyl group

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c19-15-3-1-2-14(10-15)12-23-6-8-24(9-7-23)13-18(25)22-17-5-4-16(20)11-21-17/h1-5,10-11H,6-9,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJCMDVHNOQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl and chloropyridinyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its use in developing new drugs for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with similar structural features, used as an antihistamine.

    Venetoclax: Another compound with a piperazine ring, used as an anticancer agent.

Uniqueness

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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